ローズオキサイド

説明

Rose oxide, or 2-phenyl-2-propen-1-ol, is a naturally occurring organic compound found in several plants, including roses, lavender, and jasmine. It is also known as rose alcohol or rose aldehyde, and is used in perfumery and cosmetics. Rose oxide has a pleasant, floral scent and is used as a flavoring agent in food and beverages. Rose oxide has been studied for its potential medicinal applications, including as an antioxidant, antifungal, and antibacterial agent.

科学的研究の応用

香料および香料業界

ローズオキサイドは、バラの香りを作り出す能力があるため、香料および香料業界における重要な成分です。 特に、バラの香りのゼラニウムなどの精油を産出する芳香性の花に存在することで高く評価されており、香水に広く使用されています .

合成方法

シトロネロールからのローズオキサイドの化学合成は、一般的な方法です。しかし、最近の進歩により、シトロネロールのローズオキサイドへの微生物媒介バイオ変換が導入されました。 微生物によって促進されるこのワンステップ反応は、より効率的な生産方法につながる可能性のある、重要な未開拓分野を表しています .

生物学的生産

ローズオキサイドのバイオテクノロジーによる生産は、化学合成に対するエキサイティングな代替手段です。 システムバイオロジーを用いた微生物媒介プロセスの開発は、より効率的な収率と天然物合成への移行をもたらす可能性があります .

香料化学研究

ローズオキサイドは、香料化学物質としての役割が重要です。さまざまな精油に特徴的なバラの香りを与えています。 ローズオキサイドの立体異性体の合成に関する研究により、工業用途にスケーラブルな、新規で安全かつ費用対効果の高いプロセスが実現しました .

信頼性と品質管理

ローズオイルにおけるシトロネロールエナンチオマーの分布は、信頼性を示す重要なマーカーです。 ローズオキサイド含有量の分析を含むローズオイルの化学プロファイリングに関する研究は、工業的に生産されたローズオイルの品質と信頼性を確保するために不可欠です .

酵素的修飾

酵素は、ローズオキサイドを含む精油などの天然の複合物質を修飾するために使用されてきました。 バイオ合成後の酵素的変換プロセスが、精油やその他の天然物の香りのプロファイルを向上させるために検討されています .

農業経済

ローズオキサイドを含むローズオイルの栽培は、トルコ、ブルガリア、インドなどの国々で重要です。 天然の芳香製品に対する需要に牽引されるローズオイル生産の経済的影響は、世界市場におけるローズオキサイドの重要性を強調しています .

グリーンケミストリー

環境に優しい化学プロセスの推進により、ローズオキサイドの合成のための光酸素化などのグリーンケミストリー法の探求が進んでいます。 これらの方法は、効率を維持しながら、生産の環境への影響を軽減することを目指しています .

作用機序

Target of Action

Rose oxide primarily targets the serotonergic pathway . This pathway involves serotonin, a key neurotransmitter that helps regulate mood, social behavior, appetite, digestion, sleep, memory, and sexual desire. The modulation of this pathway suggests that Rose oxide may have potential antidepressant activity .

Mode of Action

The mode of action of Rose oxide involves its interaction with receptors in the serotonergic pathway . Docking data suggest that Rose oxide can bind to these receptors, potentially modulating the pathway and exerting an antidepressant effect .

Biochemical Pathways

Rose oxide is an organic compound of the pyran class of monoterpenes . It’s synthesized through two divergent pathways: the 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) pathway, which is mainly located in plastids and is responsible for the production of mono- and diterpenes, and the mevalonate (MVA) pathway, which is mainly located in the cytosol, endoplasmic reticulum, and peroxisomes .

Pharmacokinetics

The pharmacokinetic properties of Rose oxide indicate that it could be used orally, as it has good intestinal absorption . It also has regular hepatic metabolism and low toxicity, making it similar to pharmacological compounds . These properties impact the bioavailability of Rose oxide, influencing how much of the compound reaches its target sites in the body.

Result of Action

The primary result of Rose oxide’s action is its potential antidepressant activity . Treatment with Rose oxide was able to decrease the immobility time of animals in behavioral tests, suggesting an antidepressant effect . Additionally, Rose oxide has been reported to possess anti-inflammatory activity, associated with its ability to inhibit IL-1β production .

Action Environment

The action of Rose oxide can be influenced by various environmental factors. For instance, the production of Rose oxide in roses can be affected by the specific variety of rose, the geographical location, and the cultivation practices . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other compounds.

生化学分析

Biochemical Properties

Rose oxide plays a significant role in biochemical reactions, particularly in the fragrance and flavor industries. It is synthesized from citronellol through a process known as photooxygenation. In biochemical reactions, rose oxide interacts with various enzymes and proteins. For instance, the biotransformation of citronellol into rose oxide can be mediated by microbes, which involves specific enzymes that facilitate this conversion . These interactions are crucial for the eco-friendly synthesis of rose oxide under mild conditions, making it a valuable compound in biotechnological applications.

Cellular Effects

Rose oxide influences various cellular processes, particularly in aromatic plants. It affects cell function by modulating cell signaling pathways and gene expression related to fragrance production. In rose-scented geraniums, rose oxide is a key component that enhances the production of essential oils, thereby influencing cellular metabolism and the overall fragrance profile of the plant . Additionally, rose oxide’s interaction with specific proteins and enzymes in the cells contributes to its role in the biosynthesis of aromatic compounds.

Molecular Mechanism

The molecular mechanism of rose oxide involves its binding interactions with biomolecules, enzyme activation, and changes in gene expression. Rose oxide exerts its effects by binding to specific receptors and enzymes involved in the biosynthesis of aromatic compounds. This binding leads to the activation of pathways that enhance the production of essential oils. Additionally, rose oxide can modulate gene expression by interacting with transcription factors that regulate the biosynthesis of fragrance molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rose oxide can change over time. The stability and degradation of rose oxide are important factors that influence its long-term effects on cellular function. Studies have shown that rose oxide remains stable under mild conditions, making it suitable for long-term applications in fragrance production. Prolonged exposure to light and heat can lead to the degradation of rose oxide, affecting its efficacy in biochemical reactions . In vitro and in vivo studies have demonstrated that rose oxide maintains its fragrance properties over extended periods, provided it is stored under optimal conditions.

Dosage Effects in Animal Models

The effects of rose oxide vary with different dosages in animal models. At low doses, rose oxide exhibits minimal toxicity and is well-tolerated. At high doses, rose oxide can exhibit toxic effects, including adverse reactions in the liver and kidneys. Studies have shown that there is a threshold effect, where the beneficial properties of rose oxide are observed at specific concentrations, beyond which toxic effects become prominent . It is essential to determine the optimal dosage to maximize the benefits of rose oxide while minimizing potential adverse effects.

Metabolic Pathways

Rose oxide is involved in several metabolic pathways, particularly those related to the biosynthesis of aromatic compounds. It interacts with enzymes such as geraniol synthase, which plays a crucial role in the conversion of citronellol to rose oxide. Additionally, rose oxide influences metabolic flux by modulating the levels of metabolites involved in fragrance production . The presence of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is essential for the enzymatic reactions that lead to the synthesis of rose oxide.

Transport and Distribution

Within cells and tissues, rose oxide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of rose oxide to various cellular compartments where it exerts its effects. The localization and accumulation of rose oxide in specific tissues are crucial for its role in fragrance production. For instance, in rose-scented geraniums, rose oxide is predominantly localized in the glandular trichomes, where it contributes to the overall fragrance profile .

Subcellular Localization

The subcellular localization of rose oxide is essential for its activity and function. Rose oxide is primarily localized in the plastids and cytosol of aromatic plants, where it participates in the biosynthesis of essential oils. Targeting signals and post-translational modifications direct rose oxide to specific compartments, ensuring its proper function in fragrance production. The presence of rose oxide in these compartments enhances the production of aromatic compounds, contributing to the overall fragrance profile of the plant .

特性

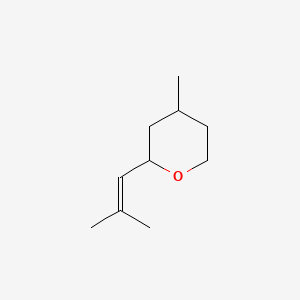

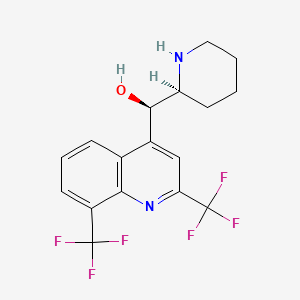

IUPAC Name |

4-methyl-2-(2-methylprop-1-enyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBTSFUTPZVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051771 | |

| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless mobile liquid, powerful, distinctive geranium top note | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

86.00 °C. @ 20.00 mm Hg | |

| Record name | Rose oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

764 mg/L @ 20 °C (exp), Slightly soluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | Rose oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.873-0.877 | |

| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

16409-43-1 | |

| Record name | Rose oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rose oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rose oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)

![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)